molecular formula C7H16N2 B14792571 (1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine

(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine

Cat. No.: B14792571
M. Wt: 128.22 g/mol
InChI Key: GUOBCTXGGISVMS-COBSHVIPSA-N
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Description

(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine is a chiral diamine compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing complex molecules and studying stereochemical effects in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine typically involves the use of chiral precursors or catalysts to ensure the desired stereochemistry. One efficient method involves the hydrogenation of a chiral precursor derived from L-aspartic acid . The reaction conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild temperatures and pressures.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include cyclopentanone derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-N1,3-dimethylcyclopentane-1,3-diamine
  • (1R,3R)-N1,3-dimethylcyclopentane-1,3-diamine
  • (1R,3S)-N1,3-dimethylcyclopentane-1,3-diamine

Uniqueness

(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and ability to form specific interactions with molecular targets make it valuable for research and industrial applications .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1R)-3-N,1-dimethylcyclopentane-1,3-diamine

InChI

InChI=1S/C7H16N2/c1-7(8)4-3-6(5-7)9-2/h6,9H,3-5,8H2,1-2H3/t6?,7-/m1/s1

InChI Key

GUOBCTXGGISVMS-COBSHVIPSA-N

Isomeric SMILES

C[C@]1(CCC(C1)NC)N

Canonical SMILES

CC1(CCC(C1)NC)N

Origin of Product

United States

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